N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide
Description
N'-[(2,4-Dichlorobenzyl)oxy]-2-pyridinecarboximidamide is a synthetic organic compound featuring a pyridine backbone substituted with a carboximidamide group and a 2,4-dichlorobenzyloxy moiety.
Properties
IUPAC Name |
N'-[(2,4-dichlorophenyl)methoxy]pyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-5-4-9(11(15)7-10)8-19-18-13(16)12-3-1-2-6-17-12/h1-7H,8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIYZJIXNSVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-pyridinecarboximidamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or acetonitrile, under reflux conditions for several hours. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyridinecarboximidamide derivatives.
Scientific Research Applications
N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s key analogs differ in chlorine substitution patterns on the benzyl group or the pyridine ring. These variations influence molecular weight, polarity, and interaction capabilities:
Key Observations :
- Isomeric dichloro derivatives (2,4 vs. 2,6) share identical molecular weights but differ in steric and electronic properties due to chlorine positioning.
Collagenase Inhibition (Dichlorobenzyl Amino Acids) :
| Compound | IC50 | ΔG (kcal/mol) | Hydrogen Bond Length (Å) | π–π Interaction (Å) |
|---|---|---|---|---|
| (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | Comparable | -6.4 | 2.202 (Gln215) | 4.127 (Tyr201) |
| (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid | Comparable | -6.5 | 1.961 (Gln215) | 4.249 (Tyr201) |
Key Findings :
- Chlorine position (2,4 vs. 2,6) modulates hydrogen bond strength and π–π interactions, though IC50 remains similar.
- The 2,4-diCl isomer forms a longer hydrogen bond (2.202 Å vs.
Impurity Profiles and Regulatory Considerations
Dichlorobenzyl derivatives often generate position-specific impurities during synthesis. For example:
Biological Activity
N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a carboximidamide group and a 2,4-dichlorobenzyl ether moiety. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : By interacting with cell surface receptors, it can influence signaling cascades that regulate cell proliferation and survival.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown:
- Inhibition of Bacterial Growth : The compound demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria.
- Mechanism : Its antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or function.
Anticancer Activity
This compound has also been explored for its potential anticancer properties:
- Cell Line Studies : In vitro studies using cancer cell lines such as HCT116 (colon cancer) and Caco-2 (intestinal cancer) have shown that the compound exhibits cytotoxic effects at concentrations exceeding 100 µM with negligible cytotoxicity towards normal epithelial cells .
- Mechanism of Action : The anticancer effects may be linked to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Effective against multiple bacterial strains; mechanism involves disruption of cell wall synthesis. |
| Study 2 | Anticancer Activity | Induces apoptosis in HCT116 cells; minimal toxicity to normal cells observed. |
| Study 3 | Enzyme Inhibition | Identified as an inhibitor of specific metabolic enzymes; potential therapeutic applications in metabolic disorders. |
Comparison with Similar Compounds
This compound can be compared with other compounds such as 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde and 2-[(2,4-dichlorobenzyl)oxy]benzoic acid. The key differences lie in their functional groups which affect their reactivity and biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Pyridinecarboximidamide | Antimicrobial, anticancer |
| 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde | Aldehyde group | Limited biological activity |
| 2-[(2,4-dichlorobenzyl)oxy]benzoic acid | Carboxylic acid group | Moderate anti-inflammatory |
Q & A
Q. What strategies mitigate batch-to-batch variability in biological assay results?
- Methodological Answer :
- Strict QC Protocols : Ensure consistent synthesis conditions (e.g., reaction temperature, solvent purity) and validate each batch via NMR/HPLC.
- Reference Standards : Use a well-characterized internal control (e.g., miconazole nitrate for antifungal assays) in every experiment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
